molecular formula C16H22ClN3O2 B267849 N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Cat. No. B267849
M. Wt: 323.82 g/mol
InChI Key: XPPYZJURPKITSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as CEIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is not fully understood. However, it has been reported to act on multiple targets, including the adenosine receptor, the histamine receptor, and the serotonin receptor. N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to inhibit the activity of enzymes involved in inflammation and fibrosis.
Biochemical and Physiological Effects:
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce inflammation, inhibit tumor growth, and improve cognitive function. In addition, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to reduce fibrosis in various organs, including the heart and lungs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is its potential therapeutic applications. It has been shown to have a wide range of effects on various organs and systems in the body. However, one of the limitations of using N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine. One area of interest is its potential use as a therapeutic agent for cardiovascular disease. N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to have a protective effect on the heart and to reduce fibrosis in the myocardium. Another area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease. N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to improve cognitive function in animal models. Finally, further research is needed to fully understand the mechanism of action of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is well-established, and it has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. Although its mechanism of action is not fully understood, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to act on multiple targets and to have a wide range of biochemical and physiological effects. Further research is needed to fully understand the potential applications of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves the reaction of 3-chloro-5-ethoxy-4-methoxybenzyl chloride with 3-(1H-imidazol-1-yl)propylamine in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yield of N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine.

Scientific Research Applications

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been reported to have a protective effect on the cardiovascular system and to improve cognitive function.

properties

Product Name

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C16H22ClN3O2/c1-3-22-15-10-13(9-14(17)16(15)21-2)11-18-5-4-7-20-8-6-19-12-20/h6,8-10,12,18H,3-5,7,11H2,1-2H3

InChI Key

XPPYZJURPKITSJ-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Cl)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Cl)OC

Origin of Product

United States

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